(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
The compound (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate serves as a versatile intermediate in organic synthesis. It has been used in the synthesis of ketoesters derived from hydroxyproline, where Ru(II)‐BINAP reduction plays a crucial role, showcasing its utility in asymmetric synthesis and catalysis processes (King et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound are valuable. For instance, 4-Fluoropyrrolidine derivatives, synthesized from (2S,4R)-4-hydroxyproline, are potent dipeptidyl peptidase IV inhibitors. These derivatives highlight the compound's importance in developing new pharmaceuticals (Singh & Umemoto, 2011).
Mechanistic and Methodological Studies
The compound also plays a role in mechanistic and methodological studies in organic chemistry. An alkoxide anion-triggered tert-butyloxycarbonyl group migration study involving a related pyrrolidine derivative provides insights into reaction mechanisms and synthetic strategies (Xue & Silverman, 2010).
Key Intermediates in Synthetic Pathways
Furthermore, it serves as a key intermediate in the synthesis of complex molecules. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in producing biotin, a vital nutrient, demonstrates the compound's significance in synthesizing natural products and vitamins (Qin et al., 2014).
Novel Applications in Peptide Chemistry
The compound's derivatives, such as (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, have been incorporated into peptides for 19F NMR studies, indicating its utility in probing peptide structure and function in a non-invasive manner (Tressler & Zondlo, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known as Methyl cis-1-Boc-4-hydroxy-D-prolinate, are proteins that are intended to be degraded . This compound is used as a linker in the synthesis of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
Mode of Action
In the context of ADCs, this compound acts as a non-cleavable linker that connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug exerts its cytotoxic effect .
As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target proteins of the ADCs or PROTACs it helps to form . The specific pathways would depend on the identity of these target proteins.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the properties of the ADC or PROTAC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the overall structure of the ADC or PROTAC, including the identity of the antibody or ligands, the cytotoxic drug, and the linker itself .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . In the case of ADCs, this leads to the death of the target cells . For PROTACs, the degradation of the target protein can have various effects depending on the function of the protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific characteristics of the target cells or proteins
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426234 | |
Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-69-6 | |
Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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